molecular formula C25H27N5OS B4198893 2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-{4-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]phenyl}acetamide

2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-{4-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]phenyl}acetamide

Cat. No.: B4198893
M. Wt: 445.6 g/mol
InChI Key: VKSHVPBFCBZBAZ-UHFFFAOYSA-N
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Description

2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-{4-[(3s,5s,7s)-tricyclo[3311~3,7~]dec-1-yl]phenyl}acetamide is a complex organic compound that features a unique combination of adamantyl, phenyl, and tetrazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-{4-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]phenyl}acetamide typically involves multiple steps, starting with the preparation of the adamantyl and tetrazole precursors. The adamantyl group is introduced through a Friedel-Crafts alkylation reaction, while the tetrazole ring is formed via a [2+3] cycloaddition reaction between an azide and a nitrile .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for the cycloaddition step and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-{4-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce halogen or alkyl groups .

Scientific Research Applications

2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-{4-[(3s,5s,7s)-tricyclo[331

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes due to its unique structural features.

    Medicine: The compound’s potential therapeutic properties are of interest for drug development.

    Industry: It could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-{4-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]phenyl}acetamide involves its interaction with specific molecular targets. The adamantyl group provides structural rigidity, while the phenyl and tetrazole groups can interact with biological molecules through various non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1-adamantyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide: Similar structure but lacks the phenyl group on the adamantyl moiety.

    N-[4-(1-adamantyl)phenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide: Similar structure but with a methyl group instead of a phenyl group on the tetrazole ring.

Uniqueness

2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-{4-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]phenyl}acetamide is unique due to its combination of structural features, which confer specific reactivity and potential biological activity. The presence of both adamantyl and tetrazole groups makes it a versatile compound for various applications.

Properties

IUPAC Name

N-[4-(1-adamantyl)phenyl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5OS/c31-23(16-32-24-27-28-29-30(24)22-4-2-1-3-5-22)26-21-8-6-20(7-9-21)25-13-17-10-18(14-25)12-19(11-17)15-25/h1-9,17-19H,10-16H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSHVPBFCBZBAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)NC(=O)CSC5=NN=NN5C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-{4-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]phenyl}acetamide
Reactant of Route 2
Reactant of Route 2
2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-{4-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]phenyl}acetamide
Reactant of Route 3
Reactant of Route 3
2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-{4-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]phenyl}acetamide
Reactant of Route 4
Reactant of Route 4
2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-{4-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]phenyl}acetamide
Reactant of Route 5
Reactant of Route 5
2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-{4-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]phenyl}acetamide
Reactant of Route 6
Reactant of Route 6
2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-{4-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]phenyl}acetamide

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